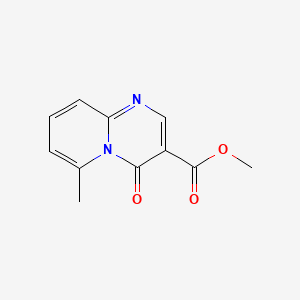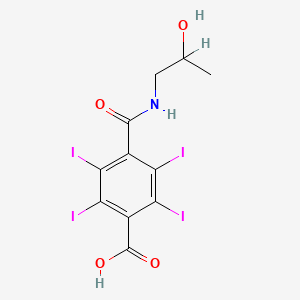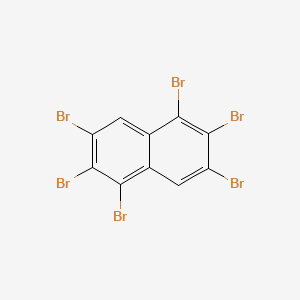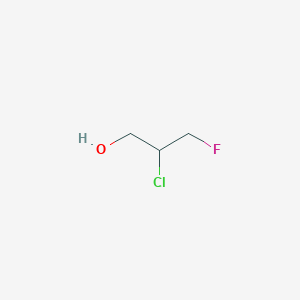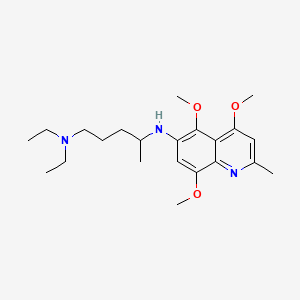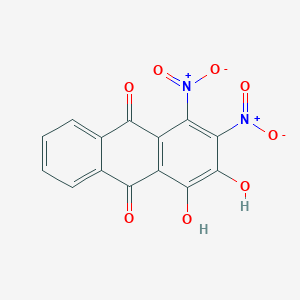
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which include diallylamino, dimethyl, and phenyl groups. These modifications can potentially alter its chemical properties and biological activities, making it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl-, the synthetic route may involve:
Alkylation: Introduction of the diallylamino group through alkylation reactions.
Methylation: Addition of methyl groups at the 3 and 6 positions.
Phenylation: Introduction of the phenyl group.
Common reagents used in these reactions include alkyl halides, methylating agents, and phenylating agents. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of the diallylamino group to a corresponding oxide.
Reduction: Reduction of any oxidized forms back to the original compound.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties .
Applications De Recherche Scientifique
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an anticancer or antiviral agent due to its structural similarity to other therapeutic uracil derivatives.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- involves its interaction with biological molecules. It may act by:
Inhibiting Enzymes: Binding to and inhibiting enzymes involved in nucleic acid metabolism.
Intercalating into DNA/RNA: Intercalating into nucleic acids, disrupting their normal function.
Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to altered cell behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
6-Azauracil: Used in biochemical research for its effects on RNA synthesis.
1-Methyluracil: Studied for its potential therapeutic applications.
Uniqueness
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other uracil derivatives. Its diallylamino group, in particular, may enhance its reactivity and potential interactions with biological targets .
Propriétés
Numéro CAS |
32150-62-2 |
|---|---|
Formule moléculaire |
C18H21N3O2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
5-[bis(prop-2-enyl)amino]-3,6-dimethyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H21N3O2/c1-5-12-20(13-6-2)16-14(3)21(15-10-8-7-9-11-15)18(23)19(4)17(16)22/h5-11H,1-2,12-13H2,3-4H3 |
Clé InChI |
OXKMQABFDJFCKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)N(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


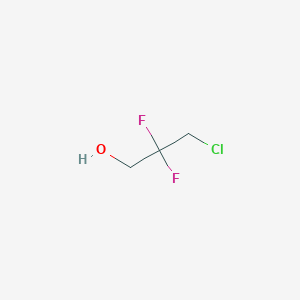
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
